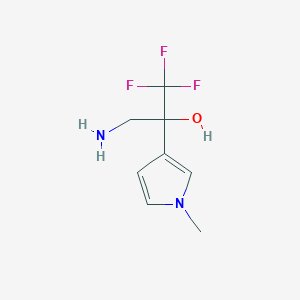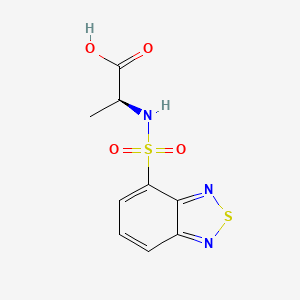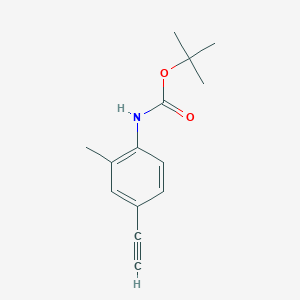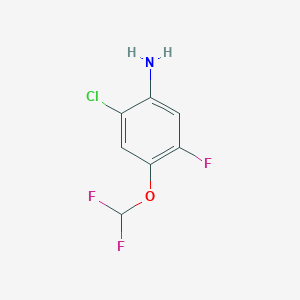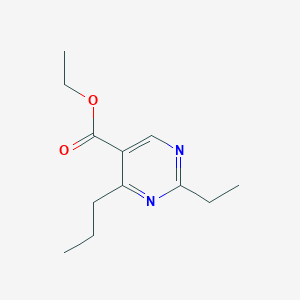
3-(5-Methylthiophen-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylthiophen-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Métodos De Preparación
The synthesis of 3-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation method involves the coupling of a boronic acid derivative of 5-methylthiophene with a halogenated benzoic acid under the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
3-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form sulfoxides or sulfones . The benzoic acid moiety can also participate in electrophilic aromatic substitution reactions, where it can be nitrated, sulfonated, or halogenated under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens.
Aplicaciones Científicas De Investigación
3-(5-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 3-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and act as antioxidants . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to form stable interactions with proteins and other biomolecules. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
3-(5-Methylthiophen-3-yl)benzoic acid can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 3-(2-thienyl)benzoic acid . While these compounds share a common thiophene core, their substitution patterns and functional groups result in different chemical and biological properties. For example, 2,5-dimethylthiophene is known for its anti-inflammatory activity, while 3-(2-thienyl)benzoic acid has been studied for its potential as an anti-cancer agent . The presence of the 5-methyl group in this compound provides unique steric and electronic effects, making it distinct from other thiophene derivatives.
Propiedades
Fórmula molecular |
C12H10O2S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-5-11(7-15-8)9-3-2-4-10(6-9)12(13)14/h2-7H,1H3,(H,13,14) |
Clave InChI |
QNMIRNFWXBVTBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

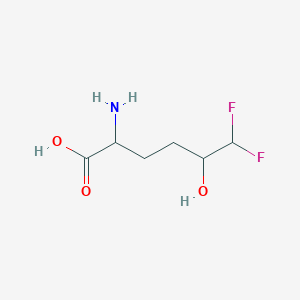
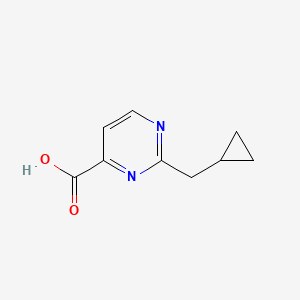
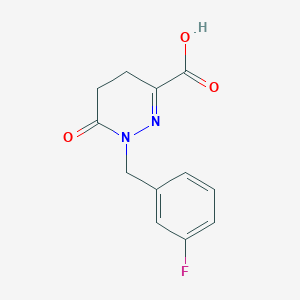
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
